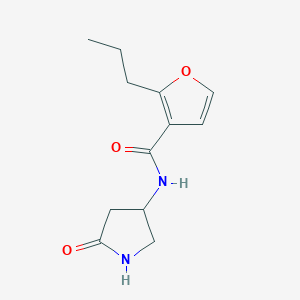
N-(5-oxopyrrolidin-3-yl)-2-propylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-oxopyrrolidin-3-yl)-2-propylfuran-3-carboxamide: is a synthetic organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-oxopyrrolidin-3-yl)-2-propylfuran-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved by cyclization of a suitable precursor, such as a γ-amino acid derivative, under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable diene and dienophile under thermal or catalytic conditions.
Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with a suitable amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction of the pyrrolidinone ring can yield pyrrolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted amides and thioamides.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Biomolecular Probes: It can be used as a probe to study biological processes involving pyrrolidinone and furan rings.
Medicine
Drug Development: The compound can serve as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.
Industry
Agriculture: It can be used in the development of agrochemicals for pest control.
Electronics: The compound can be used in the fabrication of organic electronic devices due to its conductive properties.
Mechanism of Action
The mechanism of action of N-(5-oxopyrrolidin-3-yl)-2-propylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It can also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(5-oxopyrrolidin-3-yl)-2-methylfuran-3-carboxamide
- N-(5-oxopyrrolidin-3-yl)-2-ethylfuran-3-carboxamide
- N-(5-oxopyrrolidin-3-yl)-2-butylfuran-3-carboxamide
Uniqueness
N-(5-oxopyrrolidin-3-yl)-2-propylfuran-3-carboxamide is unique due to its specific propyl substitution on the furan ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain molecular targets and improve its stability under various conditions.
Properties
IUPAC Name |
N-(5-oxopyrrolidin-3-yl)-2-propylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-2-3-10-9(4-5-17-10)12(16)14-8-6-11(15)13-7-8/h4-5,8H,2-3,6-7H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGBQTFDRMHCAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CO1)C(=O)NC2CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
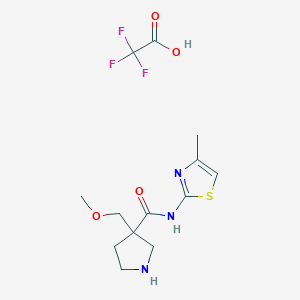
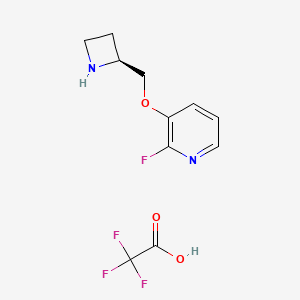
![(2R)-1-[[3-(trifluoromethyl)cyclohexyl]amino]propan-2-ol](/img/structure/B7410592.png)

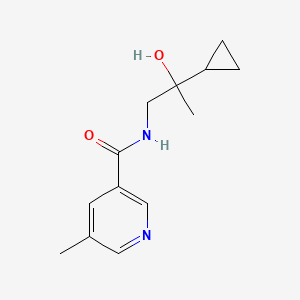
![2-[4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfamoyl]phenoxy]acetic acid](/img/structure/B7410610.png)
![3-[(2-Hydroxy-2,3-dimethylbutyl)sulfamoyl]-4,5-dimethylbenzoic acid](/img/structure/B7410619.png)
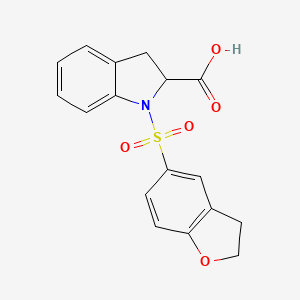
![2-[4-(4-Phenylpiperidin-1-yl)sulfonylpyrazol-1-yl]acetic acid](/img/structure/B7410638.png)
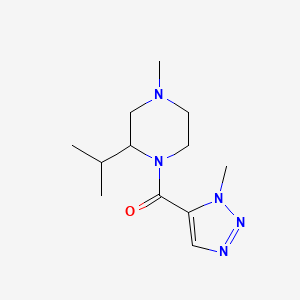
![1-[(3-Methylthiophen-2-yl)methyl]-3-(oxan-4-ylmethyl)urea](/img/structure/B7410640.png)
![[3-(Diethylamino)pyrrolidin-1-yl]-(3-methyltriazol-4-yl)methanone](/img/structure/B7410647.png)
![N-[[4-(difluoromethyl)phenyl]methyl]-3,4-dimethyl-5-oxopiperazine-1-carboxamide](/img/structure/B7410655.png)
![1-[2-methoxy-2-(1-methylpyrazol-4-yl)acetyl]-N-methylazetidine-3-carboxamide](/img/structure/B7410663.png)
